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Compound of Interest

Compound Name: (S)-Methyl 3-Aminopentanoate

CAS No.: 1086106-57-1

Cat. No.: B3211228

Get Quote

Executive Summary & Structural Identity
(S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1 for free base; often handled as HCl salt

CAS: 105661-40-3*) is a critical chiral building block in the synthesis of

-peptides and peptidomimetics. As a

-amino acid ester, it offers unique conformational stability and resistance to proteolytic
degradation compared to

-amino acid counterparts.

This guide details the spectroscopic signature required to validate the identity and enantiomeric

purity of this compound, specifically distinguishing it from its achiral or regioisomeric impurities.
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Property Data

IUPAC Name Methyl (3S)-3-aminopentanoate

Molecular Formula

C

H

NO

Molecular Weight
131.17 g/mol (Free Base); 167.63 g/mol (HCl

Salt)

Chiral Center C3 (S-configuration)

Physical State
Colorless oil (Free Base); White hygroscopic

solid (HCl Salt)

*Note: CAS numbers for specific enantiomers of

-amino esters vary by vendor catalog; 105661-40-3 is frequently associated with the generic or
salt forms in chemical databases.

Synthesis & Purification Workflow
To obtain high-fidelity spectroscopic data, the compound is typically synthesized via the

esterification of (S)-3-aminopentanoic acid. The free base is prone to cyclization (forming

-lactams); therefore, isolation as the hydrochloride salt is the industry standard for stability.

Reaction Scheme
The standard protocol utilizes thionyl chloride (

) in anhydrous methanol to generate the HCl salt in situ, avoiding aqueous workup that could
lead to hydrolysis.

(S)-3-Aminopentanoic Acid SOCl2 / MeOH
(0°C to Reflux)

Acyl Chloride
Intermediate

Activation Crude HCl SaltEsterification Recrystallization
(MeOH/Et2O)

Workup (S)-Methyl 3-aminopentanoate
HCl Salt

Isolation
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Figure 1: Synthetic workflow for the conversion of (S)-3-aminopentanoic acid to its methyl ester

hydrochloride.

Comprehensive Spectroscopic Profile
The following data represents the consensus spectroscopic signature for the Hydrochloride

Salt in

or

. The salt form is used for characterization to eliminate line broadening from the amine protons
and prevent cyclization during acquisition.

Nuclear Magnetic Resonance (NMR)
Solvent: Methanol-

(

) or Deuterium Oxide (

) Reference: TMS (0.00 ppm) or Residual Solvent

H NMR (400 MHz)
The spectrum is characterized by the diastereotopic protons at the

-position (C2) and the distinct ethyl side chain.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

3.72 Singlet (s) 3H -OCH Methyl Ester

3.55 - 3.65 Multiplet (m) 1H
-CH(NH

)-

Chiral Center

(C3)

2.68 DD 1H

-CH

H

-CO-

-Methylene (Pro-

R/S)

2.52 DD 1H

-CH

H

-CO-

-Methylene (Pro-

S/R)

1.60 - 1.75 Multiplet (m) 2H

-CH

-CH

Ethyl Methylene

(C4)

0.98 Triplet (t) 3H

-CH

-CH

Terminal Methyl

(C5)

*Note: The

-protons (C2) are diastereotopic due to the adjacent chiral center at C3, often appearing as two
distinct doublets of doublets (dd) with a geminal coupling constant of

Hz and vicinal coupling to H3.

C NMR (100 MHz)
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Shift (

ppm)
Assignment Type

172.5 C=O Carbonyl Ester

52.8 -OCH Methoxy Carbon

51.2 -CH-NH Chiral Methine (C3)

38.4
-CH

-CO-
-Methylene (C2)

27.1

-CH

-CH
Ethyl Methylene (C4)

9.8

-CH

-CH
Terminal Methyl (C5)

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Neat Oil for free base)

1735 - 1745 cm

: Strong C=O stretch (Ester).

2800 - 3200 cm

: Broad Ammonium N-H stretch (if HCl salt).

1150 - 1200 cm

: C-O-C stretch (Ester).

Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (

)

Molecular Ion:

m/z

Fragmentation Pattern:

Loss of NH

(

m/z)

Loss of Methanol (characteristic of methyl esters).

[M+H]+ = 132.1
(Parent Ion)

m/z = 115
[M+H - NH3]+

- NH3 (17)

m/z = 100
[M+H - MeOH]+

- MeOH (32)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in ESI-MS for methyl 3-aminopentanoate.

Quality Control & Impurity Profiling
Optical Rotation ( )
The specific rotation is the primary metric for enantiomeric purity.

Expected Value:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3211228/docs?utm_src=pdf-body-img#technical-characterization-guide-s-methyl-3-aminopentanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3211228?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


to

(

) for the HCl salt.

Critical Note: The sign and magnitude are highly solvent and pH-dependent. The free base

may exhibit opposite rotation to the salt. Always compare against an authentic standard or

certificate of analysis for the specific batch.

Common Impurities
-Lactam Formation: The free base can cyclize to form 4-ethyl-2-azetidinone. This is observed
in NMR as the disappearance of the methyl ester singlet (3.72 ppm) and the appearance of
broad lactam NH signals.

Hydrolysis Product: (S)-3-aminopentanoic acid (Free acid). Detected by the loss of the

methyl ester signals in NMR.

Handling & Stability
Storage: Store as the HCl salt at -20°C under argon.

Hygroscopicity: The HCl salt is hygroscopic; weigh quickly or in a glovebox to ensure

accurate rotation measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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